molecular formula C19H14ClNO5 B4226326 1,3-benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

1,3-benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Cat. No. B4226326
M. Wt: 371.8 g/mol
InChI Key: XXOHKIAQYTWEOG-UHFFFAOYSA-N
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Description

1,3-benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a synthetic compound that belongs to the family of amphetamines. It was first synthesized in 1912 by Merck, a German pharmaceutical company, but its psychoactive properties were not discovered until the 1970s.

Scientific Research Applications

Molecular Structure Analysis

  • The compound has been structurally characterized, showing specific bonded distances and angles typical of compounds of a similar nature, indicating its potential application in structural chemistry and molecular design (Prout, Burns, Watkin, Durant, & Brown, 1993).

Spectral Luminescence Properties

Crystallography and Intermolecular Interactions

  • Research on isomeric compounds containing the 1,3-benzodioxol-5-ylmethyl group has provided insights into their crystal structures and the roles of oxygen atoms in intermolecular interactions. This knowledge can be valuable in crystallography and materials science (Facchinetti, Gomes, Cunico, Wardell, & Wardell, 2016).

Antimicrobial and Larvicidal Activities

Neuroprotective Applications

  • Derivatives of this compound have been studied for their metabolism and potential as neuroprotective agents for ischemia-reperfusion damage, suggesting applications in neuroscience and pharmacology (Kim, Ji, Lee, Yoo, Kim, Lee, Lim, & Lee, 2002).

properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO5/c1-11-17(18(21-26-11)13-4-2-3-5-14(13)20)19(22)23-9-12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOHKIAQYTWEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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